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molecular formula C13H17N5O2 B1199285 Aditeren CAS No. 56066-19-4

Aditeren

Cat. No. B1199285
M. Wt: 275.31 g/mol
InChI Key: WFBZIFZFHLQCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775756

Procedure details

A mixture of 6.5 g of sodium methylate, 21.6 g of guanidine carbonate and 12.8 g of α-(4-amino-3,5-dimethoxy-benzyl)-β-morpholino - acrylonitrile in 120 ml of absolute dimethyl sulphoxide was stirred at 120° C. for 60 hours. Subsequently, the mixture was diluted with 1.2 liters of water and extracted with two 2 liter portions of ethyl acetate. The ethyl acetatae extract was washed with two 1 liter portions of water, dried over magnesium sulphate and evaporated in vacuo. After recrystallisation of the residue from methanol, there was obtained 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)-pyrimidine of melting point 215°-216° C.
Name
sodium methylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
α-(4-amino-3,5-dimethoxy-benzyl)-β-morpholino - acrylonitrile
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C(=O)(O)O.[NH2:8][C:9]([NH2:11])=[NH:10].[NH2:12][C:13]1[C:29]([O:30][CH3:31])=[CH:28][C:16]([CH2:17][C:18](=[CH:21]N2CCOCC2)[C:19]#[N:20])=[CH:15][C:14]=1[O:32][CH3:33]>CS(C)=O.O>[NH2:10][C:9]1[N:11]=[C:19]([NH2:20])[C:18]([CH2:17][C:16]2[CH:15]=[C:14]([O:32][CH3:33])[C:13]([NH2:12])=[C:29]([O:30][CH3:31])[CH:28]=2)=[CH:21][N:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methylate
Quantity
6.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21.6 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
α-(4-amino-3,5-dimethoxy-benzyl)-β-morpholino - acrylonitrile
Quantity
12.8 g
Type
reactant
Smiles
NC1=C(C=C(CC(C#N)=CN2CCOCC2)C=C1OC)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 2 liter portions of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetatae extract
WASH
Type
WASH
Details
was washed with two 1 liter portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
After recrystallisation of the residue from methanol

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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